molecular formula C19H15NO4 B6394709 5-(3-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% CAS No. 1261972-89-7

5-(3-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95%

Cat. No. B6394709
CAS RN: 1261972-89-7
M. Wt: 321.3 g/mol
InChI Key: QULVJYMRIXYJSZ-UHFFFAOYSA-N
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Description

5-(3-Benzyloxyphenyl)-6-hydroxynicotinic acid, or 5-BHNA, is a synthetic compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. 5-BHNA is a hydroxynicotinic acid derivative with a benzyloxy group at the 3-position. It has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

5-BHNA has been studied extensively in recent years due to its potential applications in various scientific research fields. It has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments. 5-BHNA has been used as a model compound for studying the enzymatic hydrolysis of amide bonds, as well as for studying the effects of hydroxynicotinic acid derivatives on various biological systems. It has also been used in the development of new drugs and in the investigation of various metabolic pathways.

Mechanism of Action

The mechanism of action of 5-BHNA is not yet fully understood. However, it is believed that the hydroxynicotinic acid moiety is responsible for its biochemical and physiological effects. It is thought that 5-BHNA binds to certain enzymes and receptors in the body, which leads to changes in the activity of those enzymes and receptors. This in turn leads to changes in the levels of various biochemical and physiological processes.
Biochemical and Physiological Effects
5-BHNA has been found to have a wide range of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to increased levels of acetylcholine, which can have a variety of effects on the body. 5-BHNA has also been found to act as an agonist of the dopamine D2 receptor, which is involved in the regulation of mood and behavior. Additionally, 5-BHNA has been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

5-BHNA has several advantages and limitations for use in laboratory experiments. One of the main advantages of using 5-BHNA is its relative stability, which makes it suitable for use in a variety of conditions. Additionally, it is relatively inexpensive and easy to synthesize, which makes it an attractive option for laboratory experiments. However, there are also some limitations to using 5-BHNA in laboratory experiments. For example, its hydrophobicity can make it difficult to dissolve in aqueous solutions, and it can be toxic in high concentrations.

Future Directions

There are several potential future directions for research on 5-BHNA. One potential area of research is the development of new drugs based on 5-BHNA. Additionally, further research could be done on the biochemical and physiological effects of 5-BHNA, as well as its mechanism of action. Additionally, further research could be done on the potential applications of 5-BHNA in various scientific research fields. Finally, further research could be done on the advantages and limitations of using 5-BHNA in laboratory experiments.

Synthesis Methods

5-BHNA is synthesized through a multi-step process involving the reaction of a variety of starting materials. The first step involves the reaction of 3-benzyloxybenzaldehyde and 6-hydroxy-3-methoxybenzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). This reaction yields the intermediate 5-(3-benzyloxyphenyl)-6-hydroxy-3-methoxynicotinic acid (5-BHMA). The 5-BHMA is then reacted with sodium hydroxide to yield 5-BHNA.

properties

IUPAC Name

6-oxo-5-(3-phenylmethoxyphenyl)-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c21-18-17(10-15(11-20-18)19(22)23)14-7-4-8-16(9-14)24-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULVJYMRIXYJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CNC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688429
Record name 5-[3-(Benzyloxy)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261972-89-7
Record name 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-5-[3-(phenylmethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261972-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(Benzyloxy)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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